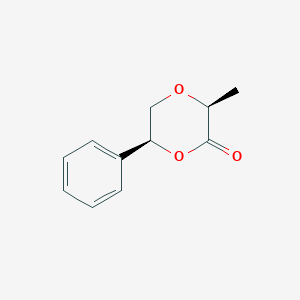![molecular formula C26H36N2O B12527261 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide CAS No. 821007-60-7](/img/structure/B12527261.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide typically involves the reaction of 1-(3,3-diphenylpropyl)piperidine with N,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Sodium azide or sodium cyanide in an organic solvent like acetonitrile at room temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-2-phenylacetamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-benzylurea
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
821007-60-7 |
|---|---|
Molekularformel |
C26H36N2O |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C26H36N2O/c1-21(2)20-26(29)27(3)24-14-17-28(18-15-24)19-16-25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,24-25H,14-20H2,1-3H3 |
InChI-Schlüssel |
CEKHXWXLOIFWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
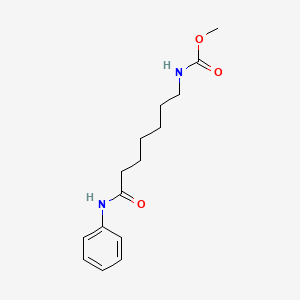
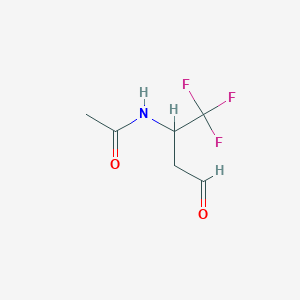
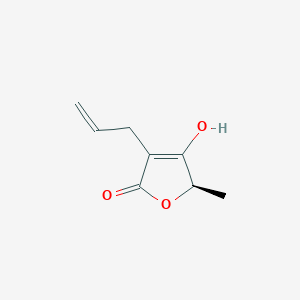

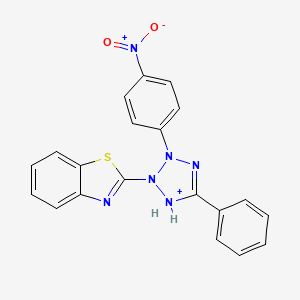
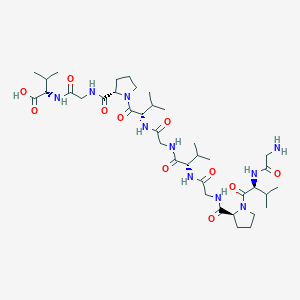
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
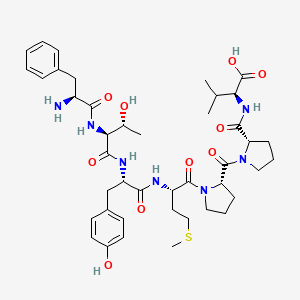
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
